molecular formula C21H21NO4 B14989852 N-(furan-2-ylmethyl)-4-methoxy-N-(4-methoxybenzyl)benzamide

N-(furan-2-ylmethyl)-4-methoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B14989852
M. Wt: 351.4 g/mol
InChI Key: RNPDQKYIYMGROZ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It features a furan ring, a methoxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Furan Ring: The furan ring can be introduced by reacting furfurylamine with the benzamide intermediate under appropriate conditions.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The benzamide core can interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE
  • N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE
  • N-(2-FURAN-2-YL-1-(FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to the presence of both furan and methoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups in a single molecule can lead to unique interactions with biological targets and materials, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H21NO4/c1-24-18-9-5-16(6-10-18)14-22(15-20-4-3-13-26-20)21(23)17-7-11-19(25-2)12-8-17/h3-13H,14-15H2,1-2H3

InChI Key

RNPDQKYIYMGROZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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